molecular formula C20H17N B021068 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole CAS No. 117766-87-7

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole

Cat. No. B021068
CAS RN: 117766-87-7
M. Wt: 271.4 g/mol
InChI Key: CHMSQWXOEBBYGI-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is a compound with the molecular formula C20H17N . It is a derivative of 7H-Dibenzo[c,g]carbazole, a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused rings and produced during the incomplete combustion of organic matter .


Synthesis Analysis

The synthesis of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole has been reported from 2-tetralone and thiosemicarbazide . The structure was obtained by X-ray crystallography .


Molecular Structure Analysis

The 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole molecule contains a total of 42 bonds. There are 25 non-H bonds, 17 multiple bonds, 17 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, and 1 Pyrrole .

Future Directions

Carbazole scaffolds, which include 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, have been the key structural motif of many biologically active compounds including natural and synthetic products. They have taken an important part in all the existing anti-cancer drugs because of their discovery from a large variety of organisms, including bacteria, fungi, plants, and animals . This suggests that the study and development of carbazole derivatives, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, may continue to be a significant area of research in the future.

properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSQWXOEBBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327488
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole

CAS RN

117766-87-7
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Reactant of Route 2
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Reactant of Route 3
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Reactant of Route 4
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Reactant of Route 5
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole

Q & A

Q1: How was the structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole confirmed?

A2: The structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole was determined using X-ray crystallography [, ]. This technique provides a detailed three-dimensional representation of the molecule, confirming its atomic arrangement and confirming its identity.

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